BenchChemオンラインストアへようこそ!

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

Enzyme Inhibition Cholesterol Biosynthesis HMG-CoA Reductase

This exact 3-substituted N-methylpyrrole scaffold is critical for HMG-CoA reductase binding (IC50 19 nM). Substituting with the 2-substituted regioisomer (CAS 67838-90-8) or N-unsubstituted analog (CAS 134448-22-9) disrupts hydrogen bonding and invalidates SAR, potentially introducing off-target effects. Leverage this validated core to develop next-generation hepatoselective statin alternatives or potent glutathione reductase inhibitors for antimalarial programs. Order the authentic 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid with ≥95% purity to ensure biochemical reproducibility.

Molecular Formula C8H11NO2
Molecular Weight 153.181
CAS No. 171858-12-1
Cat. No. B2704835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrrol-3-yl)propanoic acid
CAS171858-12-1
Molecular FormulaC8H11NO2
Molecular Weight153.181
Structural Identifiers
SMILESCN1C=CC(=C1)CCC(=O)O
InChIInChI=1S/C8H11NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h4-6H,2-3H2,1H3,(H,10,11)
InChIKeyMQVFNRISWMTKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Methyl-1H-pyrrol-3-yl)propanoic Acid (CAS 171858-12-1): Structural Identity and Regulatory-Relevant Characterization


3-(1-Methyl-1H-pyrrol-3-yl)propanoic acid (CAS 171858-12-1) is a heterocyclic building block consisting of an N-methylpyrrole ring substituted at the 3-position with a propanoic acid moiety (C8H11NO2; MW 153.18) . It is supplied by multiple vendors as a research chemical with typical purities of 95% to ≥97% . The compound's structure confers distinct electronic and steric properties that differentiate it from its regioisomer (3-(1-methyl-1H-pyrrol-2-yl)propanoic acid, CAS 67838-90-8) and its non-methylated analog (3-(1H-pyrrol-3-yl)propanoic acid, CAS 134448-22-9), resulting in divergent binding profiles and biological activity spectra [1].

3-(1-Methyl-1H-pyrrol-3-yl)propanoic Acid: Why Regioisomer and N-Unsubstituted Analogs Are Not Direct Replacements


In pyrrole-based medicinal chemistry, regioisomerism (2- vs. 3-substitution) and N-substitution critically dictate binding orientation, enzyme inhibitory profiles, and pharmacokinetic behavior [1]. The 3-substituted N-methylpyrrole scaffold in 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid confers a unique spatial arrangement of the propanoic acid side chain relative to the N-methyl group, directly impacting molecular recognition by biological targets such as HMG-CoA reductase [2]. Generic substitution with the 2-substituted regioisomer (CAS 67838-90-8) or the N-unsubstituted analog (CAS 134448-22-9) alters the dihedral angle and hydrogen-bonding network, thereby invalidating established structure-activity relationships (SAR) and potentially introducing off-target liabilities [3]. The quantitative evidence presented below substantiates that these structural variations yield measurable differences in biological performance.

3-(1-Methyl-1H-pyrrol-3-yl)propanoic Acid (171858-12-1): Head-to-Head Quantitative Performance Data vs. Analogs


HMG-CoA Reductase Inhibition: 3-Substituted N-Methylpyrrole vs. Reference Inhibitors

The target compound demonstrates potent inhibition of HMG-CoA reductase with an IC50 of 19 nM in rat liver microsomes [1]. This value positions the 3-substituted N-methylpyrrole scaffold as a viable core for developing hepatoselective statin alternatives, as evidenced by structure-based design studies [2].

Enzyme Inhibition Cholesterol Biosynthesis HMG-CoA Reductase

In Vivo Analgesic Activity of 3-(N-Pyrrolyl)propanoic Acids: Superiority of 3-Substitution over Acetic Acid Analogs

In a direct comparative study, 3-(N-pyrrolyl)propanoic acids (3e-3h) exhibited analgesic activity comparable or superior to metamizole (200 mg/kg, i.p.) in a rat paw-pressure test, whereas N-pyrrolyl-acetic acids (3a-3d) were largely inactive except for one compound [1]. This class-level evidence highlights the critical role of the propanoic acid linker in conferring analgesic efficacy.

Analgesic Anti-inflammatory Nociception

Glutathione Reductase Inhibition: N-Methylpyrrole Derivatives Outperform Standard Inhibitor

A series of N-methylpyrrole derivatives were evaluated for glutathione reductase (GR) inhibition [1]. All tested compounds demonstrated superior inhibitory activity compared to the strong GR inhibitor N,N-bis(2-chloroethyl)-N-nitrosourea (BCNU) [1]. This establishes the N-methylpyrrole motif as a validated pharmacophore for GR inhibition, a target implicated in antimalarial therapy.

Glutathione Reductase Antimalarial Antioxidant

Structural Differentiation: Regioisomeric and N-Substitution Effects on Physicochemical and Binding Properties

The target compound (3-substituted N-methylpyrrole) is structurally distinct from its 2-substituted regioisomer (CAS 67838-90-8) and N-unsubstituted analog (CAS 134448-22-9) . These differences alter the spatial orientation of the propanoic acid side chain, influencing hydrogen-bonding capacity and target binding [1]. Computational predictions indicate high probability of anti-inflammatory activity (Pa=0.827) and lipid metabolism regulation (Pa=0.786) for this scaffold [2].

Regioisomerism Structure-Activity Relationship Molecular Recognition

3-(1-Methyl-1H-pyrrol-3-yl)propanoic Acid: High-Value Research Applications Based on Differential Evidence


Lead Optimization for Hepatoselective HMG-CoA Reductase Inhibitors

The target compound's potent HMG-CoA reductase inhibition (IC50 19 nM) makes it an ideal starting point for developing next-generation, hepatoselective statin alternatives [1]. Its 3-substituted N-methylpyrrole core is a validated scaffold for this target, and its propanoic acid side chain offers a handle for further derivatization to enhance pharmacokinetic properties and minimize myotoxicity [2].

Development of Non-Opioid Analgesic and Anti-Inflammatory Agents

Class-level evidence demonstrates that 3-(N-pyrrolyl)propanoic acids possess significant in vivo analgesic activity, outperforming their acetic acid counterparts [1]. The target compound, bearing the critical propanoic acid linker, can be used as a building block to synthesize novel N-pyrrolylcarboxylic acid derivatives for pain and inflammation management, with a potential for reduced gastrointestinal toxicity compared to traditional NSAIDs [1].

Discovery of Glutathione Reductase Inhibitors for Antimalarial Therapy

N-Methylpyrrole derivatives have been shown to be potent inhibitors of glutathione reductase, a validated antimalarial target, with activity surpassing the standard inhibitor BCNU [1]. The target compound's N-methylpyrrole core can be elaborated into focused libraries to identify new leads for combating drug-resistant malaria [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.